molecular formula C19H22N6O B2882086 [2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl](4-methylphenyl)amine CAS No. 941970-39-4

[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl](4-methylphenyl)amine

Cat. No. B2882086
CAS RN: 941970-39-4
M. Wt: 350.426
InChI Key: VPCZLJLSHMYUQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

A novel di-Mannich derivative of curcumin pyrazole, 2-[(2,6-dimethyl morpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1 H-pyrazol-5-yl}ethenyl]-6-methoxyphenol (2), has been synthesized through a Mannich reaction of curcumin pyrazole (1), formaldehyde, and 2,6-dimethylmorpholine .


Chemical Reactions Analysis

The Mannich reaction provides a suitable method to introduce an aminoalkyl substituent into a molecule. In several instances, the Mannich derivatives exhibit better activity than the corresponding parent analogs . Moreover, the presence of a Mannich side chain increases the solubility and hence the bioavailability of the drug molecule .

Scientific Research Applications

Organic Synthesis and Reactivity

One area of application involves organic synthesis, where compounds like 2,6-dimethylmorpholine are used as amine moieties in the synthesis of complex molecules. For instance, the acylation and 1,3-dipolar cycloaddition reactions of certain pyrimidines and pteridines have been explored, resulting in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science (Steinlin & Vasella, 2009). Similarly, the use of dimethylformamide (DMF) as a carbon monoxide source in palladium-catalyzed aminocarbonylations showcases the versatility of these compounds in facilitating complex organic reactions (Wan et al., 2002).

Environmental and Analytical Chemistry

The detection and analysis of amines, including morpholine and its derivatives, in environmental samples highlight their relevance in environmental and analytical chemistry. Techniques for analyzing primary and secondary aliphatic amines in wastewater and surface water have been developed, demonstrating the importance of these compounds in environmental monitoring (Sacher et al., 1997).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the exploration of compounds related to 2,6-dimethylmorpholine includes the synthesis of novel anticancer agents and the investigation of their mechanism of action. For example, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has been identified as a potent apoptosis inducer and anticancer agent, with significant blood-brain barrier penetration (Sirisoma et al., 2009). Additionally, the synthesis and evaluation of new pyrimidine-azetidinone analogues for their antimicrobial and antitubercular activities further illustrate the therapeutic potential of these compounds (Chandrashekaraiah et al., 2014).

Photophysical Studies

The photophysical properties of borondipyrromethene analogues, including those with morpholine phenyl substituents, have been studied to understand their behavior in various solvents. These investigations are crucial for the development of new fluorescent materials and sensors (Qin et al., 2005).

Future Directions

The future directions for this compound could involve further exploration of its diverse applications in scientific research. Additionally, the enhancement of its solubility through the introduction of a Mannich side chain could be an area of interest .

properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-N-(4-methylphenyl)pteridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-12-4-6-15(7-5-12)22-18-16-17(21-9-8-20-16)23-19(24-18)25-10-13(2)26-14(3)11-25/h4-9,13-14H,10-11H2,1-3H3,(H,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCZLJLSHMYUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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